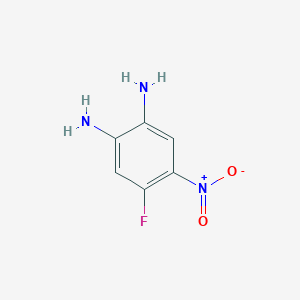

4-Fluoro-5-nitrobenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNALIMEKAACKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396354 | |

| Record name | 4-fluoro-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113269-06-0 | |

| Record name | 4-fluoro-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-5-nitrobenzene-1,2-diamine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-5-nitrobenzene-1,2-diamine (CAS No. 113269-06-0), a key chemical intermediate in the pharmaceutical and materials science sectors. The document details its physicochemical properties, outlines robust synthetic strategies with a focus on the underlying chemical principles, discusses methods for its characterization, and explores its primary applications, particularly as a precursor to fluorinated benzimidazole derivatives. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.

Introduction

This compound, also known as 4-fluoro-5-nitro-ortho-phenylenediamine, is an aromatic diamine of significant interest in medicinal and agricultural chemistry. Its structure, featuring two adjacent amino groups, a nitro group, and a fluorine atom, provides a unique combination of reactivity and functionality. The ortho-diamine moiety is a classic precursor for the formation of heterocyclic rings, most notably benzimidazoles, which form the core of numerous pharmaceutical agents[1][2]. The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, a common strategy in modern drug design[3]. The electron-withdrawing nitro group influences the reactivity of the aromatic ring and provides a handle for further chemical transformations. This guide offers an in-depth exploration of its synthesis, properties, and critical applications.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is foundational to its effective use and safe handling. The key data for this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 113269-06-0 | [4][5] |

| Molecular Formula | C₆H₆FN₃O₂ | [4] |

| Molecular Weight | 171.13 g/mol | [5] |

| Appearance | Dark yellow to orange solid | [4] |

| Melting Point | Data not consistently available; requires experimental verification. | |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [6] |

| Storage Temperature | Refrigerator (2-8 °C) | [4] |

| InChI Key | QZNALIMEKAACKP-UHFFFAOYSA-N | [4] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure[4][7].

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[4].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is necessary if inhalation risk is high[4][8].

-

Handling: Avoid formation of dust. Do not breathe dust, vapor, mist, or gas. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product[4][8].

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up[4][8].

-

Spills: Evacuate personnel to safe areas. Sweep up and shovel into suitable containers for disposal. Avoid dust formation and remove all sources of ignition[4].

-

Synthesis of this compound

The synthesis of nitro-ortho-phenylenediamines often relies on the selective reduction of one nitro group in a dinitroaniline precursor. This approach is well-documented for analogous compounds and represents the most logical and field-proven strategy[9].

Retrosynthetic Analysis & Strategy

The most direct precursor to the target molecule is 2,4-dinitro-5-fluoroaniline. The core challenge lies in the chemoselective reduction of the nitro group at the 2-position while leaving the nitro group at the 4-position intact. The nitro group ortho to the existing amino group is typically more sterically hindered but can be activated under specific conditions. However, selective reduction of the less hindered nitro group is also a common strategy. A widely used method for such selective reductions is the Zinin reduction, which employs sulfide reagents (e.g., sodium sulfide, ammonium sulfide, or H₂S in ammonia)[3][10]. This method is effective for converting dinitro aromatics to nitroanilines.

The precursor, 2,4-dinitro-5-fluoroaniline, can be synthesized from 3,4-difluoronitrobenzene via nitration followed by amination, or from other commercially available starting materials.

Caption: Retrosynthetic pathway for this compound.

Representative Experimental Protocol: Selective Sulfide Reduction

This protocol is a representative method adapted from well-established procedures for the selective reduction of analogous dinitroanilines[9]. Disclaimer: This protocol should be performed only by trained chemists with a thorough risk assessment.

Reaction: 2,4-Dinitro-5-fluoroaniline → this compound

Materials:

-

2,4-Dinitro-5-fluoroaniline (CAS 367-81-7)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

Ammonium hydroxide (concentrated)

Procedure:

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, prepare a solution of sodium sulfide nonahydrate in water.

-

Reaction Mixture: Separately, dissolve 2,4-dinitro-5-fluoroaniline in ethanol. Heat this solution gently to ensure complete dissolution.

-

Reduction: While stirring vigorously, slowly add the aqueous sodium sulfide solution to the ethanolic solution of the starting material. The reaction is exothermic; maintain the temperature between 50-60 °C, using a water bath for cooling if necessary. The color of the solution will change dramatically from yellow/orange to a deep red or brown as the reduction proceeds.

-

Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material spot has been consumed (typically 1-3 hours).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath. The product may begin to precipitate. Slowly add the reaction mixture to a larger volume of cold water to fully precipitate the crude product.

-

Isolation: Filter the precipitated solid using a Büchner funnel, and wash thoroughly with cold water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling water containing a small amount of hydrochloric acid to form the hydrochloride salt. Treat with activated charcoal (Norit) and filter while hot. Neutralize the hot filtrate with concentrated ammonium hydroxide to precipitate the purified free diamine.

-

Drying: Filter the purified product, wash with cold water, and dry in a vacuum oven at 40-50 °C.

Spectroscopic Characterization

Accurate structural elucidation is critical. Based on data from similar nitrobenzene-1,2-diamines, the following spectral characteristics are expected[11].

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent aromatic protons. Due to the various substituents, these signals would likely appear as doublets or doublet of doublets, influenced by H-H and H-F coupling. The two amine groups (-NH₂) would appear as broad singlets, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts will be significantly influenced by the electronic effects of the amino, nitro, and fluoro substituents.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine groups (typically two bands in the 3300-3500 cm⁻¹ region), asymmetric and symmetric N-O stretching from the nitro group (~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹, respectively), and C-F stretching (~1100-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 171.13, corresponding to the molecular weight of the compound.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its role as a versatile synthon for heterocyclic compounds.

Core Reactivity

The key reactive feature is the ortho-diamine system. This functionality is primed for condensation reactions with a variety of dielectrophiles to form five- or six-membered heterocyclic rings. The most common application is the Phillips condensation reaction with aldehydes or carboxylic acids (or their derivatives) to synthesize substituted benzimidazoles[1][12].

Application: Synthesis of Fluorinated 2-Aryl-benzimidazoles

Fluorinated benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in drugs for various therapeutic areas. The synthesis involves a one-pot reductive cyclization and condensation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | 113269-06-0 [sigmaaldrich.com]

- 5. This compound | 113269-06-0 [chemicalbook.com]

- 6. marutiindustries.in [marutiindustries.in]

- 7. labsolu.ca [labsolu.ca]

- 8. 4-Fluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sciencemadness Discussion Board - Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 12. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-5-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Medicinal Chemistry

4-Fluoro-5-nitrobenzene-1,2-diamine, a substituted o-phenylenediamine, represents a critical scaffold in the synthesis of a diverse array of heterocyclic compounds. Its strategic functionalization with a fluorine atom and a nitro group on a diamine-bearing benzene ring imparts unique electronic properties and reactivity. This guide offers a comprehensive exploration of the physicochemical properties of this versatile intermediate, providing insights into its behavior and utility, particularly in the realm of drug discovery and development where it serves as a key precursor to benzimidazole-based therapeutics. Understanding these fundamental characteristics is paramount for optimizing reaction conditions, predicting molecular interactions, and ultimately, designing novel pharmaceutical agents with enhanced efficacy and safety profiles.

Section 1: Core Molecular and Physical Properties

At its core, this compound is a solid, crystalline compound. Its fundamental properties are summarized in the table below. The presence of both electron-donating amino groups and electron-withdrawing nitro and fluoro groups creates a complex electronic environment that dictates its reactivity and physical behavior.

| Property | Value | Source |

| CAS Number | 113269-06-0 | [1][2] |

| Molecular Formula | C₆H₆FN₃O₂ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| Physical Form | Solid | |

| Appearance | Brown to reddish-brown solid | ChemicalBook |

| Storage Temperature | Refrigerator (2-8°C), under inert gas |

Note: Experimental values for melting point and boiling point are not consistently reported in publicly available literature. For a related compound, 1,2-dichloro-4-fluoro-5-nitrobenzene, a melting point of 17°C and a boiling point of 247°C have been noted[3]. Another related compound, 4-fluoro-1,2-phenylenediamine, has a melting point range of 94-98°C[4].

Section 2: Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the chemical structure.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the amine protons. The electron-withdrawing nitro group and the electronegative fluorine atom will significantly influence the chemical shifts of the aromatic protons, likely causing them to appear in the downfield region. The amine protons will likely appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon atoms directly attached to the fluorine, nitro, and amino groups will show characteristic chemical shifts. Carbon-fluorine coupling will result in splitting of the carbon signals, providing valuable structural information. For instance, in 4-fluoroaniline, the carbon attached to fluorine exhibits a large one-bond coupling constant (¹JCF) of approximately 235.2 Hz[5].

Experimental Protocol for NMR Analysis: A standard approach for acquiring NMR spectra of this compound would involve:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. Standard parameters would include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present in the aromatic core of this molecule.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the amino groups, the N-O stretches of the nitro group, and C-F and C=C aromatic stretches.

-

N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹, often as two distinct bands for a primary amine.

-

N-O Stretching (Nitro Group): Strong, asymmetric and symmetric stretching vibrations are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-F Stretching: A strong absorption band is anticipated in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1400-1600 cm⁻¹ range are characteristic of the benzene ring.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is first collected.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 171, corresponding to the molecular weight of the compound, is expected.

-

Fragmentation Pattern: The fragmentation is influenced by the functional groups. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (mass 46) and NO (mass 30). The presence of the amino and fluoro groups will also direct specific fragmentation patterns.

Experimental Protocol for Mass Spectrometry Analysis:

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Section 3: Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its functional groups.

Acidity and Basicity (pKa)

The amino groups impart basic character to the molecule, while the electron-withdrawing nitro and fluoro groups decrease this basicity. A predicted pKa value for the protonated amine is approximately 1.95, indicating that it is a weak base. This low basicity is a direct consequence of the delocalization of the lone pair of electrons on the nitrogen atoms into the electron-deficient aromatic ring.

Solubility

Reactivity in Synthesis

The primary utility of this compound lies in its role as a precursor for heterocyclic synthesis, most notably for benzimidazoles. The vicinal diamines readily undergo condensation reactions with carboxylic acids, aldehydes, or their derivatives to form the benzimidazole ring system. This reaction is a cornerstone in the synthesis of numerous pharmaceutical agents.

The fluorine atom, activated by the adjacent nitro group, can also be a site for nucleophilic aromatic substitution, allowing for further functionalization of the molecule.

Caption: Synthesis of benzimidazoles from this compound.

Section 4: Significance in Drug Development

The physicochemical properties of this compound are directly relevant to its application in drug discovery.

-

Fluorine Substitution: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins. The C-F bond is strong and resistant to metabolic cleavage, which can prolong the half-life of a drug.

-

Nitro Group as a Handle: The nitro group can be readily reduced to an amino group, providing a versatile point for further chemical modification and diversification of the molecular scaffold.

-

Benzimidazole Scaffold: As a precursor to benzimidazoles, this compound contributes to the synthesis of a privileged structure in medicinal chemistry. Benzimidazole-containing drugs exhibit a wide range of biological activities, including antiulcer, antiviral, and anticancer properties.

Section 5: Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].

-

Personal Protective Equipment (PPE): Use of a chemical fume hood, safety glasses, gloves, and a lab coat is mandatory when handling this compound.

Conclusion: A Versatile Building Block with Significant Potential

This compound is a key chemical intermediate whose physicochemical properties make it a valuable tool for synthetic and medicinal chemists. Its unique combination of functional groups provides a platform for the construction of complex heterocyclic systems, particularly benzimidazoles, which are central to many therapeutic agents. A thorough understanding of its spectroscopic characteristics, reactivity, and handling requirements is essential for its effective and safe utilization in the pursuit of novel drug candidates. Further experimental investigation into its specific physical properties, such as melting point and solubility, would provide an even more complete picture of this important molecule.

References

"4-Fluoro-5-nitrobenzene-1,2-diamine" spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-Fluoro-5-nitrobenzene-1,2-diamine

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of intermediates is paramount. This compound (CAS: 113269-06-0, Molecular Formula: C₆H₆FN₃O₂) is a key building block, valued for its trifunctional benzene ring that allows for diverse synthetic transformations.[1][2] Its utility in the development of novel therapeutics and functional materials necessitates a robust analytical framework for its characterization.

This technical guide provides a comprehensive examination of the spectral data for this compound. Moving beyond a mere presentation of data, we will delve into the causal relationships between the molecule's structure and its spectral output across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, chemists, and quality control professionals who require a deep, field-proven understanding of how to interpret this data for identity confirmation, purity assessment, and reaction monitoring.

Molecular Structure: The Foundation of Spectral Signatures

The spectral characteristics of this compound are a direct consequence of its molecular architecture. The molecule features an aromatic ring substituted with two electron-donating amine (-NH₂) groups, a strongly electron-withdrawing nitro (-NO₂) group, and an electronegative fluorine (-F) atom. The relative positions of these groups—particularly the ortho-diamine arrangement and the placement of the nitro and fluoro substituents—create a unique electronic environment that governs the molecule's interaction with different forms of electromagnetic radiation.

-

¹H and ¹³C NMR: The number and electronic environment of hydrogen and carbon atoms will determine the chemical shifts, splitting patterns, and coupling constants.

-

IR Spectroscopy: The vibrational frequencies of specific functional groups (N-H, N-O, C-F, C=C) will manifest as characteristic absorption bands.

-

Mass Spectrometry: The molecule's stability and the relative bond strengths will dictate its fragmentation pattern upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular skeleton.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of amine protons, sometimes allowing for their observation.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]

-

Acquisition: Record ¹H, ¹³C, and ¹⁹F spectra at a constant temperature (e.g., 298 K). Standard pulse programs are typically sufficient. For ¹³C NMR, proton decoupling is standard to simplify the spectrum to single lines for each unique carbon.[3]

¹H NMR Spectral Analysis

The proton NMR spectrum is defined by the two aromatic protons and the four protons of the two amine groups.

-

Aromatic Region (δ 6.0 - 8.0 ppm):

-

H-3: This proton is ortho to an amine group (-NH₂) and meta to both the nitro (-NO₂) and fluoro (-F) groups. It is expected to be the most upfield of the aromatic signals. It will appear as a doublet, split by the adjacent fluorine atom (³JHF).

-

H-6: This proton is ortho to the nitro group (-NO₂) and an amine group (-NH₂). The strong deshielding effect of the nitro group will shift this proton significantly downfield. It will also appear as a doublet due to coupling with the adjacent fluorine atom (³JHF).

-

-

Amine Region (δ 4.0 - 6.0 ppm in DMSO-d₆):

-

-NH₂ at C-1 and C-2: The four protons from the two amine groups are expected to appear as two distinct, potentially broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and proton exchange. In a study of related nitrobenzene-1,2-diamines, these amine protons were observed in this general region.[4]

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale & Key Features |

| C-4 (C-F) | ~150-160 | Attached to the highly electronegative fluorine. Will appear as a large doublet due to ¹JCF coupling (~240-260 Hz). |

| C-5 (C-NO₂) ** | ~140-150 | Attached to the electron-withdrawing nitro group, causing a downfield shift. |

| C-1 & C-2 (C-NH₂) ** | ~130-145 | Attached to amine groups. Their exact shifts are influenced by the neighboring substituents. |

| C-3 & C-6 | ~105-120 | These carbons, bearing hydrogen atoms, are generally more upfield. Their shifts are modulated by the ortho and para substituents. |

Causality Note: The interpretation of carbon shifts in polysubstituted benzenes is complex. The predicted ranges are based on additive models and data from similar structures, such as 4-fluoronitrobenzene and various nitroanilines.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Interpretation of Key IR Absorption Bands

The IR spectrum provides a distinct fingerprint for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Significance |

| 3450 - 3300 | N-H Stretch (Amine) | Two sharp-to-medium bands | Confirms the presence of primary amine (-NH₂) groups (asymmetric and symmetric stretches). |

| 3100 - 3000 | C-H Stretch (Aromatic) | Weak to medium bands | Indicates the aromatic C-H bonds. |

| 1620 - 1580 | N-H Bend (Amine) | Medium band | Complements the N-H stretching signals. |

| 1550 - 1500 | N-O Asymmetric Stretch | Very Strong, Sharp Band | Highly characteristic of the nitro (-NO₂) group. |

| 1360 - 1300 | N-O Symmetric Stretch | Very Strong, Sharp Band | Highly characteristic of the nitro (-NO₂) group. |

| 1500 - 1400 | C=C Stretch (Aromatic) | Multiple medium bands | Confirms the benzene ring backbone. |

| 1300 - 1200 | C-N Stretch (Aryl-Amine) | Medium to strong band | Indicates the bond between the ring and the amine nitrogen. |

| 1250 - 1150 | C-F Stretch | Strong band | Confirms the presence of the carbon-fluorine bond. |

Reference Note: The band positions are consistent with data reported for substituted nitrobenzenes and fluoroaromatic compounds.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For this compound, Electron Ionization (EI) is a common technique.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is introduced into the ion source (e.g., via a direct insertion probe or GC inlet), where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the relative abundance of each ion.

Analysis of the Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of C₆H₆FN₃O₂ is 171.13 g/mol .[2] A prominent molecular ion peak is expected at m/z = 171 . The presence of this peak confirms the molecular formula.

-

Key Fragmentation Pathways: The fragmentation pattern provides structural clues. The most logical cleavages are driven by the stability of the resulting fragments and the loss of small, neutral molecules.

| m/z | Proposed Fragment | Neutral Loss | Mechanistic Rationale |

| 171 | [C₆H₆FN₃O₂]⁺ | - | Molecular Ion (M⁺) |

| 154 | [C₆H₅FN₂O]⁺ | OH | Loss of a hydroxyl radical, often seen in ortho-nitroanilines. |

| 141 | [C₆H₆FN₂]⁺ | NO | Loss of nitric oxide from the molecular ion. |

| 125 | [C₆H₆FN₂]⁺ | NO₂ | Common and significant fragmentation. Loss of the nitro group as a neutral radical. |

| 98 | [C₅H₃FN]⁺ | HCN | Loss of hydrogen cyanide from the m/z 125 fragment. |

Visualization of Fragmentation

The primary fragmentation pathway can be visualized to clarify the relationships between the observed ions.

Caption: Key EI-MS fragmentation pathways for this compound.

Conclusion

The structural verification of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the distinct stretches of the amine and nitro moieties. Finally, mass spectrometry validates the molecular weight and offers insight into the molecule's stability and connectivity through predictable fragmentation.

By understanding the principles behind the spectral data and following validated protocols, researchers can confidently identify this critical synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

- 1. This compound, Technical Grade, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. labsolu.ca [labsolu.ca]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Fluoronitrobenzene(350-46-9) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Fluoro-2-nitrobenzeneamine(364-78-3) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ftir and Laser Raman Spectruim of 1,2-Dichloro-4-Fluoro-5- Nitrobenzene – Material Science Research India [materialsciencejournal.org]

- 10. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

A Comprehensive Technical Guide to the Solubility of 4-Fluoro-5-nitrobenzene-1,2-diamine for Researchers and Drug Development Professionals

Introduction: Understanding the Physicochemical Profile of 4-Fluoro-5-nitrobenzene-1,2-diamine

This compound, identified by its CAS Number 113269-06-0, is an aromatic organic compound with the molecular formula C₆H₆FN₃O₂. Its structure, featuring a benzene ring substituted with two amine groups, a nitro group, and a fluorine atom, makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups imparts a unique electronic and steric profile, rendering it a key intermediate in the synthesis of various high-value molecules, including heterocyclic compounds and active pharmaceutical ingredients.

The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its behavior in different solvent systems is paramount for optimizing synthetic routes and developing viable drug delivery systems. This guide provides a detailed analysis of the expected solubility of this compound in common laboratory solvents, the underlying chemical principles governing this behavior, and a robust experimental protocol for its quantitative determination.

Theoretical Solubility Profile: A Causal Analysis

While specific quantitative solubility data for this compound is not extensively published, a reliable qualitative profile can be deduced from its molecular structure and the principles of intermolecular forces. The "like dissolves like" principle is a foundational concept here; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1]

The key structural features influencing the solubility of this compound are:

-

Two Primary Amine (-NH₂) Groups: These groups are capable of both donating and accepting hydrogen bonds, which significantly enhances interaction with polar protic solvents. Their basic nature (due to the lone pair of electrons on the nitrogen atoms) allows for salt formation in acidic media, drastically increasing aqueous solubility.[2]

-

A Nitro (-NO₂) Group: This is a strong electron-withdrawing and highly polar group. It contributes to the overall polarity of the molecule and can participate in dipole-dipole interactions.

-

A Fluorine (-F) Atom: As the most electronegative element, fluorine adds to the polarity of the molecule through a strong dipole moment.

-

An Aromatic Benzene Ring: The core of the molecule is a nonpolar, hydrophobic benzene ring.

The interplay of these functional groups results in a molecule with a complex solubility profile. The presence of multiple polar groups suggests that it will be more soluble in polar solvents than in nonpolar ones. However, the nonpolar aromatic ring will limit its solubility in water. A related compound, 4-nitro-1,2-phenylenediamine, is described as being sparingly soluble in water.[3] Another similar molecule, 4-Fluoro-1,2-phenylenediamine, is also reported to be slightly soluble in water. Given the additional polar nitro group, the solubility of our target molecule in water is expected to be low.

Qualitative Solubility Predictions in Common Solvents

Based on the structural analysis, the following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The two amine groups and the nitro group can form hydrogen bonds with water, but the nonpolar aromatic ring limits overall solubility. |

| Methanol | Soluble | The alkyl group is small, and the hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups of the solute. | |

| Ethanol | Soluble | Similar to methanol, but the slightly larger alkyl group may slightly reduce solubility compared to methanol. | |

| 5% Hydrochloric Acid | Soluble | The basic amine groups will be protonated to form water-soluble ammonium salts.[2] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar solvent with a large dipole moment, capable of strong dipole-dipole interactions with the nitro group and hydrogen bonding with the amine groups. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent that can effectively solvate the compound. | |

| Acetone | Moderately Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor for the amine groups. Its polarity is lower than DMSO and DMF. | |

| Nonpolar | Toluene | Slightly Soluble to Insoluble | The aromatic nature of toluene may allow for some weak π-π stacking interactions with the benzene ring of the solute, but it cannot effectively solvate the polar amine and nitro groups. |

| Hexane | Insoluble | A nonpolar aliphatic solvent that lacks the ability to form significant favorable interactions with the polar functional groups of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, toluene, hexane)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate initial dissolution.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

Calculate the solubility in g/L or mg/mL based on the mass of the dissolved solid and the initial volume of the solvent.

-

-

Instrumental Analysis (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion

This compound is a multifaceted compound whose utility in research and development is intrinsically linked to its solubility characteristics. While it is predicted to be sparingly soluble in water, its basic amine functionalities facilitate dissolution in acidic aqueous solutions. For organic solvents, its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, and moderate in polar protic solvents such as methanol and ethanol. Conversely, it is anticipated to be poorly soluble in nonpolar solvents like toluene and hexane. For precise applications, the provided experimental protocol offers a robust framework for the quantitative determination of its solubility, enabling researchers to confidently select appropriate solvent systems for synthesis, purification, and formulation development.

References

A Researcher's Guide to the Safe Handling of 4-Fluoro-5-nitrobenzene-1,2-diamine

This guide provides a detailed examination of the safety and handling protocols for 4-Fluoro-5-nitrobenzene-1,2-diamine (CAS No. 113269-06-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure procedural safety and experimental integrity. The narrative emphasizes the causality behind each recommendation, fostering a proactive safety culture rooted in scientific understanding.

Understanding the Hazard Profile: A Proactive Approach to Safety

This compound is a substituted aromatic amine, a class of compounds that warrants careful handling due to the combined structural alerts from the nitro group and the diamine functionality on a fluorinated benzene ring. While specific toxicological data for this exact molecule is not extensively published, the known hazards of structurally similar aromatic nitro compounds and anilines provide a strong basis for a conservative and rigorous safety protocol. Aromatic nitro-compounds are known for their potential to be flammable, and di- and trinitro derivatives can be explosive under conditions of heat and shock.[1]

The primary hazards associated with this compound are summarized below. This proactive identification of risks is the foundational step in preventing laboratory incidents.

Hazard Identification Summary

| Hazard Classification | Description | Rationale & Implication for Handling |

| Acute Oral Toxicity | Harmful if swallowed.[2][3] | Ingestion can lead to systemic toxic effects. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[4][5] Accidental ingestion requires immediate medical attention.[4][5] |

| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | The compound can cause local inflammation upon contact. Prolonged contact should be avoided by using appropriate chemical-resistant gloves.[4][6] Any skin contact must be washed immediately and thoroughly.[4][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Direct contact with the eyes can cause significant damage. Chemical splash goggles and, for high-risk operations, a face shield are essential to prevent exposure.[4][6][7] |

| Acute Inhalation Toxicity | May be harmful or toxic if inhaled as a dust or aerosol.[2][3] | As a solid, the compound can be aerosolized during handling. All manipulations should be performed in a certified chemical fume hood to prevent respiratory exposure.[5][6] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] Prolonged or repeated exposure may cause organ damage.[3][5] | The respiratory system is a primary target. Chronic exposure, even at low levels, could lead to cumulative damage. This underscores the importance of consistent use of engineering controls. |

| Carcinogenicity | Suspected of causing cancer.[3] | Based on data from related nitroaromatic compounds, a carcinogenic risk cannot be ruled out. This necessitates handling the compound with the highest degree of caution, treating it as a potential carcinogen. |

The Core of Control: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls prioritizes engineering solutions, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood .[5][6] This is non-negotiable. The fume hood contains dusts and vapors, preventing inhalation and minimizing contamination of the general laboratory environment. For any procedure involving heating or potential aerosolization, the fume hood is essential. A safety shower and eyewash station must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): The Researcher's Barrier

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the identified risks.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but for extended handling or in case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[7][8] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[9]

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4][6] For procedures with a higher risk of splashing, such as transferring solutions or working with heated mixtures, a full-face shield should be worn in addition to goggles.[7]

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[8] Do not wear shorts or open-toed shoes in the laboratory.[10]

-

Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with particulate filters should be used by trained emergency response personnel.[4][6]

The following diagram illustrates the logical workflow for selecting and using appropriate controls.

Caption: Decision workflow for implementing safety controls.

Standard Operating Procedures (SOPs): From Storage to Disposal

Adherence to validated protocols is essential for mitigating risk. The following procedures provide a framework for the safe handling of this compound through its laboratory lifecycle.

Storage and Segregation

Proper storage is crucial to maintain chemical stability and prevent hazardous interactions.

-

Container: Keep the compound in a tightly closed, clearly labeled container.[4][6]

-

Location: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[4][6] A designated, locked cabinet is recommended.[4] Refrigerated storage may be required as indicated by the supplier.

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases.[4][6] Aromatic nitro compounds should not be heated under alkaline conditions.[1]

Step-by-Step Weighing and Solution Preparation Protocol

This protocol is designed to minimize exposure during the most common handling procedures.

-

Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE (lab coat, safety goggles, appropriate gloves).

-

Designate Workspace: Designate a specific area within the fume hood for handling the solid. Place a disposable absorbent liner on the work surface to contain any minor spills.

-

Weighing:

-

Use a tared weigh boat or glassine paper on an analytical balance located within the fume hood or in close proximity.

-

Slowly and carefully transfer the required amount of solid using a clean spatula. Avoid any actions that could generate dust.

-

Close the primary container immediately after dispensing.

-

-

Dissolution:

-

Place a stir bar in the receiving flask containing the desired solvent.

-

Create a small funnel using the weigh paper and gently tap the solid into the flask. Alternatively, use a powder funnel.

-

If using a weigh boat, rinse it with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.

-

-

Cleanup:

-

Carefully fold the used weigh paper and dispose of it, along with the disposable liner and any contaminated items (e.g., pipette tips), into a designated solid hazardous waste container.

-

Wipe the spatula clean with a solvent-dampened towel, allowing the solvent to evaporate in the hood before removing the spatula. Dispose of the towel in the solid waste container.

-

Wipe down the work surface.

-

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Solid Waste: Contaminated gloves, weigh paper, liners, and excess solid compound should be collected in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal Pathway: All waste must be disposed of through an approved waste disposal plant or licensed contractor, in accordance with local, state, and federal regulations.[3][4]

Emergency Response: Preparedness and Action

Preparedness is key to effectively managing an emergency.

Exposure Response

The immediate response to any exposure is to remove the individual from the source of contamination and seek medical attention.

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[3][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical personnel.[4][6]

The following diagram outlines the critical first steps in an exposure event.

Caption: A flowchart for initial actions after an exposure incident.

Spill Response

-

Minor Spill (in fume hood):

-

Ensure PPE is intact.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill pillows).

-

Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

-

Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

-

Major Spill (outside fume hood):

-

Evacuate the immediate area and alert all personnel.

-

If the material is volatile or creates significant dust, evacuate the entire laboratory.

-

Close the laboratory doors and prevent entry.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

-

Conclusion: A Commitment to Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a disciplined application of control measures. By integrating the principles of risk assessment, engineering controls, diligent use of PPE, and adherence to established protocols, researchers can confidently and safely utilize this compound in their work. Safety is not a static checklist but an ongoing, dynamic process of vigilance and professional responsibility.

References

- 1. iloencyclopaedia.org [iloencyclopaedia.org]

- 2. labsolu.ca [labsolu.ca]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. web.mit.edu [web.mit.edu]

An In-depth Technical Guide to 4-Fluoro-5-nitrobenzene-1,2-diamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-5-nitrobenzene-1,2-diamine, a niche yet significant molecule in the landscape of medicinal chemistry and materials science, serves as a crucial building block for a variety of complex heterocyclic compounds. Its unique trifunctional arrangement—a fluorinated aromatic ring activated by a nitro group and vicinal diamines—offers a versatile platform for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the nitro group and diamine functionalities provide multiple avenues for chemical elaboration. This guide provides a comprehensive overview of the historical context, synthesis, physicochemical properties, and applications of this important chemical intermediate.

Historical Perspective and Discovery

While a definitive first synthesis of this compound (CAS Number: 113269-06-0) is not readily apparent in a singular seminal publication, its emergence is intrinsically linked to the broader development of fluorinated aromatic compounds in the latter half of the 20th century. The closely related CAS number of its ditosylated precursor, 1,2-Ditosylamino-4-fluoro-5-nitrobenzene (113269-03-7), suggests its synthesis and characterization likely occurred in the mid-to-late 1980s. A 1987 paper by Nasielski-Hinkens et al. in the journal Heterocycles describes the synthesis of this precursor, indicating that the foundational chemistry for obtaining the final diamine was established during this period. The development of selective fluorination and nitration techniques for aniline derivatives throughout the 1970s and 1980s paved the way for the creation of such polysubstituted benzene rings.

Synthetic Methodologies

The synthesis of this compound typically involves a multi-step process, often starting from more readily available fluorinated aniline or benzene derivatives. The key challenges lie in the regioselective introduction of the nitro and amino groups. A common and effective laboratory-scale synthesis is outlined below.

Detosylation of a Protected Precursor

One of the most direct modern methods involves the deprotection of a tosylated precursor, which provides a high yield of the final product.[1]

Experimental Protocol:

-

Suspension: N,N'-(4-fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) (0.33 mmol) is suspended in a mixture of deionized water (35 μL) and concentrated sulfuric acid (360 μL).

-

Heating: The suspension is heated at 80°C for one hour.

-

Precipitation: Upon completion, the reaction mixture is poured into 10 mL of deionized water, leading to the precipitation of a yellow solid.

-

Dissolution and Neutralization: The aqueous suspension is heated to boiling to fully dissolve the solid. After cooling to room temperature, the pH is adjusted to approximately 9 with concentrated ammonia, causing an orange solid to precipitate.

-

Isolation: The final product is isolated by filtration, washed with deionized water, and air-dried, yielding this compound in high purity.

The causality behind this experimental choice lies in the stability of the tosyl protecting group under various conditions, allowing for manipulations of other parts of the molecule. The strong acidic conditions of the sulfuric acid and water mixture at elevated temperatures are necessary to cleave the robust sulfonamide bonds. The subsequent neutralization is critical for the precipitation of the free diamine, which is soluble in its protonated form in acidic solution.

References

A Comprehensive Technical Guide to 4-Fluoro-5-nitrobenzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

4-Fluoro-5-nitrobenzene-1,2-diamine, a substituted o-phenylenediamine, is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of functional groups arranged on the benzene ring: two adjacent amino groups poised for cyclization, a strongly electron-withdrawing nitro group that activates the ring system, and a fluorine atom, a bioisostere of hydrogen with profound effects on a molecule's physicochemical and pharmacological properties.

The presence of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability, making fluorinated heterocyclic scaffolds highly sought after in drug discovery programs. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its pivotal role in the construction of biologically active molecules, particularly in the realm of kinase inhibitors and anthelmintics.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be rationally designed from commercially available starting materials. A plausible and efficient multi-step synthetic route commences with 2,4-difluoronitrobenzene, leveraging the principles of nucleophilic aromatic substitution (SNAr).

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluoro-3-nitroaniline from 2,4-Difluoronitrobenzene

-

Rationale: The highly electron-withdrawing nitro group in 2,4-difluoronitrobenzene activates both fluorine atoms towards nucleophilic attack. The fluorine atom at the C4 position (para to the nitro group) is more activated than the fluorine at the C2 position (ortho to the nitro group). This regioselectivity allows for a controlled, stepwise amination. The first amination is directed to the more reactive C4 position.

-

Procedure:

-

In a pressure vessel, dissolve 2,4-difluoronitrobenzene in a suitable solvent such as ethanol or DMSO.

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in ethanol.

-

Seal the vessel and heat to a temperature typically ranging from 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully vent the excess ammonia.

-

The product, 4-fluoro-3-nitroaniline, can be isolated by pouring the reaction mixture into water, which will precipitate the product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

-

Step 2: Synthesis of this compound from 4-Fluoro-3-nitroaniline

-

Rationale: The remaining fluorine atom in 4-fluoro-3-nitroaniline is still activated by the nitro group, allowing for a second nucleophilic aromatic substitution. This step introduces the second amino group at the position ortho to the first amino group, yielding the desired diamine.

-

Procedure:

-

Dissolve the 4-fluoro-3-nitroaniline obtained from Step 1 in a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a sealed reaction vessel.

-

Add a source of ammonia, such as a concentrated aqueous solution of ammonia or by bubbling ammonia gas.

-

Heat the reaction mixture to a higher temperature than in Step 1, typically in the range of 150-180 °C, to facilitate the substitution of the less reactive fluorine atom.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

After cooling, the reaction mixture is poured into ice water to precipitate the product.

-

The resulting solid, this compound, is collected by filtration, washed thoroughly with water to remove the solvent and any inorganic byproducts, and dried under vacuum.

-

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₆H₆FN₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 171.13 g/mol | --INVALID-LINK-- |

| CAS Number | 113269-06-0 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

| Storage Temperature | Refrigerator | --INVALID-LINK-- |

Predicted Spectroscopic Data

While experimental spectra are the gold standard, high-quality predicted data provides valuable guidance for characterization. Based on the analysis of structurally similar nitrobenzene-1,2-diamines, the following spectroscopic characteristics are anticipated.

¹H NMR (in DMSO-d₆):

-

The aromatic protons are expected to appear as doublets or doublets of doublets in the range of δ 6.5-7.5 ppm. The proton ortho to the nitro group will be the most deshielded.

-

The amine protons will likely appear as broad singlets between δ 5.0 and 7.0 ppm, and their chemical shift can be concentration and temperature-dependent.

¹³C NMR (in DMSO-d₆):

-

The carbon atoms attached to the nitro and fluorine groups will be significantly influenced by their respective electronic effects. The carbon bearing the nitro group is expected to be downfield (δ 140-150 ppm), while the carbon attached to fluorine will show a large one-bond C-F coupling constant.

-

The carbons attached to the amino groups are expected to be shielded and appear in the range of δ 120-140 ppm.

Applications in the Synthesis of Biologically Active Heterocycles

The primary utility of this compound lies in its role as a precursor to a variety of heterocyclic compounds, most notably fluorinated benzimidazoles. The vicinal diamine functionality is perfectly suited for condensation reactions with a range of electrophiles to form the five-membered imidazole ring.

Synthesis of Fluorinated Benzimidazoles: A Gateway to Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The benzimidazole scaffold is a privileged structure in this area, and the introduction of a fluorine atom can enhance the drug-like properties of these inhibitors.

Caption: General workflow for the synthesis of 2-substituted-5-fluoro-6-nitrobenzimidazoles.

-

Rationale: The condensation of an o-phenylenediamine with an aldehyde is a classic and efficient method for constructing the benzimidazole core. The reaction proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole.

-

Procedure:

-

Dissolve this compound in a suitable solvent, such as ethanol or acetic acid.

-

Add a slight excess (1.1 equivalents) of the desired aldehyde (R-CHO).

-

An oxidizing agent, such as sodium metabisulfite or air, is often used to facilitate the final aromatization step. The reaction can be heated to reflux to drive it to completion.

-

Monitor the reaction by TLC. Upon completion, the reaction mixture is cooled, and the product often precipitates.

-

The solid 2-substituted-5-fluoro-6-nitrobenzimidazole is collected by filtration and can be purified by recrystallization or column chromatography.

-

The resulting 5-fluoro-6-nitrobenzimidazole is a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, a common strategy in the synthesis of kinase inhibitors like analogues of bosutinib, a Src/Abl kinase inhibitor.

Potential as a Precursor for Anthelmintic Agents

The benzimidazole scaffold is also central to a class of broad-spectrum anthelmintic drugs, such as fenbendazole and albendazole. The synthesis of fluorinated analogues of these drugs is an active area of research to combat drug resistance and improve efficacy. This compound serves as a key starting material for the synthesis of such novel fluorinated anthelmintics. The synthetic strategies often involve the condensation of the diamine with a carbamate-forming reagent, followed by further chemical modifications.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a reliable and efficient entry point to a wide range of fluorinated heterocyclic compounds. Its synthesis from readily available precursors and its versatile reactivity make it an invaluable tool for drug discovery and development scientists. The ability to readily construct fluorinated benzimidazole scaffolds, which are prevalent in kinase inhibitors and other biologically active molecules, underscores the significance of this compound in the ongoing quest for novel and more effective therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and applications, aiming to empower researchers to leverage the full potential of this powerful synthetic intermediate.

Methodological & Application

The Synthetic Versatility of 4-Fluoro-5-nitrobenzene-1,2-diamine: A Guide for Advanced Organic Synthesis

For the discerning researcher in organic synthesis and drug discovery, the strategic selection of building blocks is paramount. The careful orchestration of functional groups on a scaffold dictates not only the efficiency of a synthetic route but also the biological activity of the final molecule. In this context, 4-Fluoro-5-nitrobenzene-1,2-diamine emerges as a highly valuable and versatile precursor, particularly for the synthesis of fluorinated and nitrated heterocyclic systems. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in their synthetic endeavors.

Core Attributes and Strategic Advantages

This compound (CAS No. 113269-06-0) is a trifunctional aromatic compound. Its utility is rooted in the specific arrangement of its functional groups:

-

Ortho-diamine Moiety: The two adjacent amino groups are primed for cyclization reactions, most notably to form five- or six-membered heterocyclic rings.

-

Nitro Group: As a potent electron-withdrawing group, it activates the aromatic ring, influencing its reactivity. Furthermore, the nitro group can be readily reduced to an amine, providing a handle for further derivatization.

-

Fluorine Atom: The presence of fluorine is of significant interest in medicinal chemistry, as its incorporation can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1]

This unique combination of functionalities makes this compound a strategic choice for accessing complex molecular architectures, particularly in the realm of medicinal chemistry.

Synthesis of Benzimidazoles: A Cornerstone Application

The most prominent application of this compound is in the synthesis of 5- (or 6-)fluoro-6-(or 5-)nitrobenzimidazoles. These scaffolds are of considerable interest due to their prevalence in biologically active compounds, exhibiting a range of activities including antimicrobial, anticancer, and antiprotozoal properties.[2][3] The synthesis typically proceeds via condensation with either aldehydes (Weidenhagen reaction) or carboxylic acids (Phillips-Ladenburg reaction).[4][5]

Mechanism of Benzimidazole Formation

The acid-catalyzed condensation of an o-phenylenediamine with an aldehyde or carboxylic acid is a cornerstone of heterocyclic chemistry. The generally accepted mechanism for the reaction with an aldehyde involves the following key steps:

-

Initial Nucleophilic Attack: One of the amino groups of the diamine attacks the protonated carbonyl carbon of the aldehyde, forming a carbinolamine intermediate.

-

Dehydration: The carbinolamine readily dehydrates to form a Schiff base (imine).

-

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon.

-

Aromatization: The resulting dihydrobenzimidazole undergoes oxidation to yield the stable aromatic benzimidazole. In many procedures, an oxidizing agent is either added or atmospheric oxygen serves this purpose.

Figure 1: General mechanism for the synthesis of 2-substituted benzimidazoles.

Protocol: Synthesis of 2-Aryl-6-fluoro-5-nitro-1H-benzimidazoles

This protocol details a representative procedure for the synthesis of 2-aryl-6-fluoro-5-nitro-1H-benzimidazoles via the condensation of this compound with an aromatic aldehyde. This procedure is adapted from established methods for structurally similar nitro-o-phenylenediamines.[6]

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol (reagent grade)

-

Glacial acetic acid

-

Sodium metabisulfite (optional, as a mild oxidizing agent)

-

Saturated sodium bicarbonate solution

-

Distilled water

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of ethanol and glacial acetic acid (e.g., a 10:1 v/v mixture).

-

Addition of Aldehyde: To the stirred solution, add the aromatic aldehyde (1.05 eq.).

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-aryl-6-fluoro-5-nitro-1H-benzimidazole.

Data Presentation:

| Aldehyde (R-CHO) | Product | Typical Yield (%) |

| Benzaldehyde | 6-Fluoro-5-nitro-2-phenyl-1H-benzimidazole | 75-85 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-fluoro-5-nitro-1H-benzimidazole | 70-80 |

| 4-Methoxybenzaldehyde | 6-Fluoro-2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole | 80-90 |

Yields are representative and may vary based on reaction scale and purification efficiency.

Characterization Data for 5-Nitro-2-phenyl-1H-benzimidazole (a closely related compound):

-

¹H NMR (600 MHz, DMSO-d₆) δ: 13.64 (s, 1H), 8.51 (s, 1H), 8.23-8.14 (m, 3H), 7.78 (s, 1H), 7.62 (d, J=6.6 Hz, 3H).[5]

-

¹³C NMR (150 MHz, DMSO-d₆) δ: 152.93, 130.71, 130.11, 129.49, 127.08, 125.45, 114.74.[5]

-

IR (KBr): 1334, 1512 (NO₂), 1624 (C=N), 3436 (NH) cm⁻¹.[5]

Synthesis of Quinoxalines: An Extension of Reactivity

The ortho-diamine functionality of this compound also allows for the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds. Quinoxaline derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities.

Figure 2: General workflow for the synthesis of quinoxaline derivatives.

Protocol: Synthesis of 6-Fluoro-5-nitro-2,3-diphenylquinoxaline

This protocol provides a general method for the synthesis of a quinoxaline derivative.

Materials:

-

This compound

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzil (1.0 eq.) in a minimal amount of ethanol.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.

-

Isolation: Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure 6-fluoro-5-nitro-2,3-diphenylquinoxaline.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).

-

Storage: Store in a refrigerator.

Conclusion

This compound is a potent and versatile building block for the synthesis of a variety of heterocyclic compounds. Its primary utility lies in the straightforward preparation of fluorinated and nitrated benzimidazoles and quinoxalines, which are key scaffolds in medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this valuable reagent in the development of novel molecules with potential therapeutic applications.

References

- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]